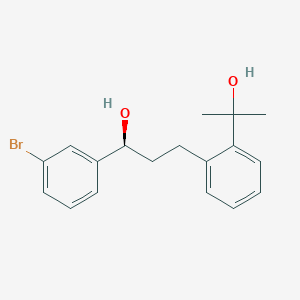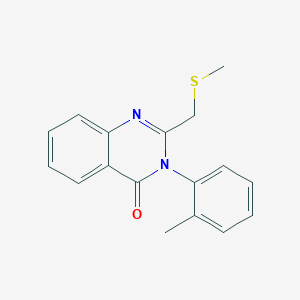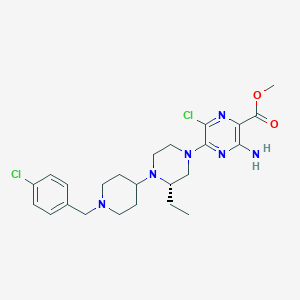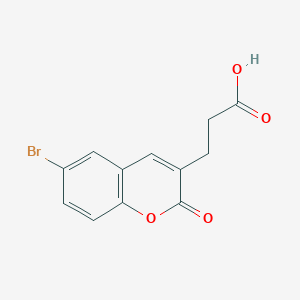
1-(3,4-Dimethoxybenzyl)quinazolin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-Dimethoxybenzyl)quinazolin-4(1H)-one is a synthetic organic compound belonging to the quinazolinone family. This compound is characterized by a quinazolinone core structure substituted with a 3,4-dimethoxybenzyl group. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dimethoxybenzyl)quinazolin-4(1H)-one typically involves the condensation of 3,4-dimethoxybenzylamine with anthranilic acid derivatives under acidic or basic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to yield the quinazolinone core. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.
化学反应分析
Types of Reactions: 1-(3,4-Dimethoxybenzyl)quinazolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can yield dihydroquinazolinone derivatives.
Substitution: The methoxy groups on the benzyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Quinazolinone derivatives with varying oxidation states.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Substituted quinazolinone derivatives with different functional groups.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-(3,4-Dimethoxybenzyl)quinazolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses, contributing to its therapeutic effects.
相似化合物的比较
- 1-(3,4-Dimethoxyphenyl)quinazolin-4(1H)-one
- 1-(3,4-Dimethoxybenzyl)quinazolin-2(1H)-one
- 1-(3,4-Dimethoxybenzyl)quinazolin-4(1H)-thione
Comparison: 1-(3,4-Dimethoxybenzyl)quinazolin-4(1H)-one is unique due to its specific substitution pattern and the presence of the 3,4-dimethoxybenzyl group
属性
分子式 |
C17H16N2O3 |
|---|---|
分子量 |
296.32 g/mol |
IUPAC 名称 |
1-[(3,4-dimethoxyphenyl)methyl]quinazolin-4-one |
InChI |
InChI=1S/C17H16N2O3/c1-21-15-8-7-12(9-16(15)22-2)10-19-11-18-17(20)13-5-3-4-6-14(13)19/h3-9,11H,10H2,1-2H3 |
InChI 键 |
RGXQVOQCNNKWJY-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)CN2C=NC(=O)C3=CC=CC=C32)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Methanimidamide, N'-[9-[(2R)-2-hydroxypropyl]-9H-purin-6-yl]-N,N-dimethyl-](/img/structure/B11832804.png)
![4-[(E)-[(2-bromo-4,5-dimethoxyphenyl)methylidene]amino]-3-ethenylbenzonitrile](/img/structure/B11832806.png)

![2-[(6-Methoxyquinolin-4-yl)methyl]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B11832817.png)
![Cyclopropane;ethyl 4-(bromomethyl)-2-[(2,6-difluorophenyl)methyl-ethoxycarbonylamino]-5-(4-nitrophenyl)thiophene-3-carboxylate](/img/structure/B11832818.png)
![Acetamide, N-[[5-(4-chloro-6-quinazolinyl)-2-furanyl]methyl]-2,2,2-trifluoro-N-[2-(methylsulfonyl)ethyl]-](/img/structure/B11832826.png)
![Furo[2,3-d]oxazol-2-amine, 3a,5,6,6a-tetrahydro-6-[(trimethylsilyl)oxy]-5-[[(trimethylsilyl)oxy]methyl]-, (3aS,5S,6S,6aR)-](/img/structure/B11832832.png)

![1-[(2R,4aR,7aR)-2-methyl-6-phenyl-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridin-7a-yl]methanamine](/img/structure/B11832849.png)

![tert-butyl 2-(3-ethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B11832863.png)

